molecular formula C27H41N5O8 B13828094 Ac-N(Me)Tyr-Val-Lys-Asp-al

Ac-N(Me)Tyr-Val-Lys-Asp-al

Cat. No.: B13828094
M. Wt: 563.6 g/mol
InChI Key: YDZUBBLQRCLQPS-CHLMOITFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Conversion of the aldehyde to a carboxylic acid.

    Reduction: Conversion of the aldehyde to an alcohol.

    Substitution: Formation of substituted peptides with modified side chains.

Scientific Research Applications

Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is the inhibition of caspase-1. Caspase-1 is an enzyme involved in the inflammatory response and apoptosis. By inhibiting caspase-1, this compound can modulate inflammation and cell death pathways, making it valuable in the study of inflammatory diseases and cancer .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde: Similar structure but lacks the N-methyl group.

    Acetyl-Valine-Lysine-Aspartic acid-aldehyde: Lacks both the N-methyl group and tyrosine residue.

    Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-methyl ester: Contains a methyl ester instead of an aldehyde group.

Uniqueness

Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is unique due to the presence of the N-methyl group on the tyrosine residue. This modification can enhance the compound’s stability and specificity as a caspase-1 inhibitor, making it more effective in certain research applications .

Properties

Molecular Formula

C27H41N5O8

Molecular Weight

563.6 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C27H41N5O8/c1-16(2)24(31-26(39)22(32(4)17(3)34)13-18-8-10-20(35)11-9-18)27(40)30-21(7-5-6-12-28)25(38)29-19(15-33)14-23(36)37/h8-11,15-16,19,21-22,24,35H,5-7,12-14,28H2,1-4H3,(H,29,38)(H,30,40)(H,31,39)(H,36,37)/t19-,21-,22-,24-/m0/s1

InChI Key

YDZUBBLQRCLQPS-CHLMOITFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C

Origin of Product

United States

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